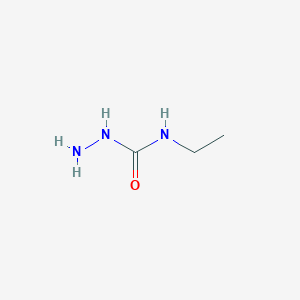

1-Amino-3-ethylurea

描述

Structure

3D Structure

属性

IUPAC Name |

1-amino-3-ethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYIAZYTBJVFOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309952 | |

| Record name | N-Ethylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13050-41-4 | |

| Record name | N-Ethylhydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13050-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-ethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Advanced Reaction Mechanisms and Chemical Reactivity of 1 Amino 3 Ethylurea

Mechanistic Pathways in Urea (B33335) Formation

The synthesis of unsymmetrical ureas such as 1-Amino-3-ethylurea involves a series of complex mechanistic steps. The core of these pathways is the reaction between an amine and an isocyanate or an isocyanate precursor.

The cornerstone of urea synthesis is the nucleophilic addition reaction. numberanalytics.compressbooks.pub In the context of forming this compound, this would typically involve the reaction of an amine with an isocyanate. The reaction proceeds via the attack of the lone pair of electrons on the nitrogen atom of an amine onto the electrophilic carbonyl carbon of an isocyanate group. nih.gov This attack leads to the formation of a tetrahedral intermediate, which then rapidly protonates to yield the stable urea linkage. pressbooks.pub

The general mechanism can be depicted as follows:

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the isocyanate. pressbooks.pub

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed. pressbooks.pub

Proton Transfer: A proton is transferred to the nitrogen atom of the former isocyanate group, resulting in the final urea product. pressbooks.pub

The reactivity in these nucleophilic addition reactions is influenced by both steric and electronic factors. pressbooks.pub For the synthesis of this compound, the choice of reactants (e.g., ethyl isocyanate and hydrazine (B178648), or ethylamine (B1201723) and an isocyanate derived from hydrazine) would determine the specific nucleophilic addition steps. The relative nucleophilicity of the amines plays a crucial role in the reaction pathway, especially in one-pot syntheses of unsymmetrical ureas. organic-chemistry.org

In certain synthetic routes for ureas, particularly those avoiding the direct use of highly toxic phosgene (B1210022) to generate isocyanates, thiocarbamates serve as crucial intermediates. researchgate.net These methods often utilize reagents like carbonyl sulfide (B99878) (COS) or carbon disulfide (CS₂). organic-chemistry.org

The general pathway involving a thiocarbamate intermediate can be summarized as:

Thiocarbamate Formation: An amine reacts with a reagent like COS to form a thiocarbamate salt. organic-chemistry.org Mechanistic studies have shown that in some cases, a highly nucleophilic amine activates COS, which then reacts with a weaker nucleophilic amine. organic-chemistry.org

Conversion to Isocyanate/Urea: The thiocarbamate intermediate can then be converted to the corresponding urea. This can occur through the formation of an isocyanate, which is subsequently attacked by another amine. organic-chemistry.org For instance, S-methyl N-alkyl-thiocarbamates have been used as stable intermediates that react with amines to form unsymmetrical ureas. researchgate.net

This strategy is particularly useful for the synthesis of asymmetric ureas, as it allows for a stepwise and controlled addition of different amine groups. organic-chemistry.org

Nitrosation Reactions of N-Substituted Ureas

N-substituted ureas, including this compound, can undergo nitrosation reactions in the presence of nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions). sci-hub.seinchem.org These reactions are of significant interest due to the potential formation of N-nitroso compounds. The mechanisms of these reactions have been the subject of detailed kinetic investigations. rsc.orgresearchgate.netakjournals.com

Kinetic studies on the nitrosation of N-substituted ureas have revealed complex mechanisms. For many amides and related compounds, it is proposed that nitrosation initially occurs at the carbonyl oxygen atom, which is more nucleophilic than the nitrogen atoms, whose lone pairs are delocalized by resonance with the carbonyl group. researchgate.netrsc.org This is then followed by an internal rearrangement to form the N-nitroso product. rsc.orgresearchgate.net

Kinetic studies on various 1,3-dialkylureas have been conducted to elucidate these mechanisms. researchgate.netakjournals.com The data from these studies provide insight into the reactivity of compounds structurally similar to this compound.

Table 1: Kinetic Data for the Nitrosation of N,N'-Dimethylurea

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Isotope Effect (kH/kD) | 3.2 (no added base) | - | rsc.org |

| Isotope Effect (kH/kD) | 1.1 (acetate catalysed) | - | rsc.org |

This interactive table summarizes key kinetic parameters from studies on N,N'-dimethylurea, a model compound for N-substituted ureas.

The nature of the substituents on the nitrogen atoms of the urea molecule significantly affects the rate and mechanism of nitrosation. Electron-donating groups, such as alkyl groups, generally increase the electron density on the nitrogen atoms, which can influence their nucleophilicity. However, due to the initial O-nitrosation mechanism, the effect is not straightforward. sci-hub.se

Table 2: Brønsted Parameters for Nitrosation of 1,3-Dialkylureas

| 1,3-Dialkylurea | Brønsted α | Brønsted β | Reference |

|---|---|---|---|

| 1,3-dimethylurea | 0.23 | 0.77 | akjournals.com |

| 1,3-diethylurea | 0.25 | 0.75 | akjournals.com |

| 1,3-dipropylurea | 0.26 | 0.74 | akjournals.com |

This interactive table presents the Brønsted coefficients for the general base catalysis in the nitrosation of various 1,3-dialkylureas, illustrating the influence of substituents.

A key finding from kinetic studies of the nitrosation of ureas and amides is the identification of proton transfer as a rate-limiting step. rsc.orgresearchgate.netakjournals.comresearchgate.net After the initial, rapid, and reversible O-nitrosation, the resulting O-nitroso intermediate must lose a proton. This deprotonation step is often slow and can be catalyzed by general bases present in the solution. rsc.orgakjournals.comrsc.org

The evidence for a slow proton transfer includes:

General Base Catalysis: The reaction rate is accelerated by the presence of bases (e.g., carboxylate anions from buffer solutions). rsc.orgakjournals.comrsc.org

Primary Solvent Isotope Effects: A significant primary solvent isotope effect (kH₂O/kD₂O > 1) is observed, which is indicative of a proton transfer being involved in the rate-determining step. rsc.org For instance, the nitrosation of ethyl N-ethylcarbamate shows a solvent isotope effect of 5.5. rsc.org

The Brønsted plot, which correlates the catalytic rate constant with the pKa of the catalyzing base, can provide further insight. For some ureas, a linear Brønsted plot is observed, while for others, it is curved, suggesting a change in the transition state or a diffusion-controlled reaction with stronger bases. rsc.org The existence of this rate-limiting proton transfer step distinguishes the nitrosation of ureas from that of many amines, where the direct attack of the nitrosating agent on the nitrogen is often the slowest step. sci-hub.se

Iv. Structural Isomerism, Tautomerism, and Conformational Analysis

Prototropic Tautomerism in Urea (B33335) Derivatives

Prototropic tautomerism involves the reversible migration of a proton between atoms within a molecule, typically accompanied by a shift in a double bond. Urea derivatives, due to the presence of labile protons on nitrogen atoms and the polar carbonyl group, are susceptible to such transformations.

Enamine-imine tautomerism is a specific type of prototropic tautomerism involving the interconversion between an imine (C=N) and an enamine (C=C-N) form, catalyzed by acids or bases pbworks.comnih.govlibretexts.org. In the context of urea derivatives, this can manifest as a shift of a proton from a nitrogen atom to the carbonyl oxygen, leading to an enol-like structure, or a shift of a proton from an adjacent carbon to a nitrogen, forming an imine.

For 1-amino-3-ethylurea (H₂N-NH-CO-NH-Et), the presence of the N-N bond and multiple N-H groups offers potential sites for proton migration. A hypothetical enol-type tautomer could involve proton transfer from one of the amino groups to the carbonyl oxygen, forming a C=N double bond and a C-OH group. For instance:

H₂N-NH-C(=O)-NH-Et ⇌ [H₂N-N=C(OH)-NH-Et] ⇌ [H₂N-NH-C(OH)=N-Et]

Annular tautomerism typically refers to proton migration within heterocyclic ring systems, where a proton can occupy multiple positions on the ring wikipedia.orgrsc.orgresearchgate.net. Ring-chain tautomerism involves the interconversion between cyclic and open-chain forms, often mediated by proton transfer wikipedia.orgpsu.edu.

As this compound is an acyclic molecule, it is not expected to undergo annular tautomerism. Similarly, ring-chain tautomerism, which requires the molecule to form or break a ring structure, is not a common characteristic of simple acyclic ureas unless specific intramolecular cyclization pathways are facilitated by other functional groups or conditions not inherent to its basic structure.

Valence Tautomerism in Analogous Systems

Valence tautomerism is distinct from prototropic tautomerism as it involves the rearrangement of sigma and pi bonds without the migration of atoms, typically protons. This phenomenon is more commonly observed in transition metal complexes or specific conjugated organic systems where electronic redistribution leads to a change in bonding byjus.comresearchgate.netnih.gov. While valence tautomerism is a known concept in chemistry, there is no specific evidence or theoretical basis to suggest its occurrence in simple, acyclic urea derivatives like this compound.

Conformational Equilibria within the Urea Moiety

The urea moiety (-NH-CO-NH-) exhibits restricted rotation around the C-N bonds due to resonance, which leads to partial double bond character and a preference for planar or near-planar arrangements mdpi.comacs.orgresearchgate.net. Substituted ureas can exist in various conformations, primarily dictated by the relative orientation of the substituents around the C-N bonds. For N,N'-disubstituted ureas, four main conformations are typically considered: trans-trans, cis-trans, trans-cis, and cis-cis, based on the orientation of the N-H or N-R groups relative to the carbonyl group researchgate.netresearchgate.net.

Elucidation of Isomeric Forms through Computational and Spectroscopic Techniques

The identification and characterization of tautomeric forms, isomers, and preferred conformations rely heavily on a combination of spectroscopic methods and computational chemistry.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) is invaluable for identifying different tautomeric species and determining their relative populations in solution, often revealing characteristic chemical shifts and coupling constants mdpi.comunlp.edu.arresearchgate.netdergipark.org.trresearchgate.netmdpi.com. Infrared (IR) spectroscopy can identify functional groups and provide evidence for hydrogen bonding and tautomeric shifts, such as the characteristic shifts associated with keto-enol tautomerism core.ac.ukgrin.commdpi.com. Mass spectrometry (MS) can provide molecular weight information and fragmentation patterns that can indirectly support the presence of different tautomers, especially when combined with computational analysis scirp.orgunlp.edu.ar.

Computational Techniques: Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are widely employed to predict the relative energies, geometries, and spectroscopic properties of different tautomers and conformers scirp.orgmdpi.comacs.orgunlp.edu.arresearchgate.netdergipark.org.trworldscientific.commdpi.compsu.edursc.orgaanda.orgaanda.org. These methods can model potential energy surfaces, identify stable conformers, and predict tautomeric equilibria, often complementing experimental findings.

For this compound, these techniques would be instrumental in confirming the existence and relative stability of any prototropic tautomers and in characterizing its preferred conformations. However, specific research applying these methods to this particular compound has not been identified in the reviewed literature.

Data Tables

Due to the absence of specific quantitative data (e.g., tautomer ratios, conformational energies, precise spectroscopic shifts) for this compound in the retrieved literature, data tables cannot be generated for this compound. The available information pertains to general principles or analogous compounds.

Compound List

this compound

N-Ethylhydrazinecarboxamide

Urea

Semicarbazide

Enamine

Imine

V. Advanced Spectroscopic and Structural Characterization Methods

Infrared Spectroscopy (FTIR) for Hydrogen Bonding and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing the nature of chemical bonds, particularly hydrogen bonding, within molecules. For urea (B33335) derivatives like 1-Amino-3-ethylurea, FTIR analysis focuses on characteristic absorption bands associated with the urea moiety and its substituents.

The primary functional groups expected in this compound are the N-H bonds (from both the primary amine and the secondary urea NH), the C=O (carbonyl) group, and C-N bonds. In the IR spectrum, these typically manifest as follows:

N-H Stretching: The N-H stretching vibrations of primary amines (-NH₂) and secondary amines (-NH-) are generally observed in the region of 3300-3550 cm⁻¹. Hydrogen bonding significantly influences these bands, often causing them to broaden and shift to lower wavenumbers uc.eduresearchgate.net. In urea derivatives, the presence of two N-H groups capable of hydrogen bonding leads to complex absorption patterns in this region bibliotekanauki.pltandfonline.comleibniz-fli.de.

C=O Stretching (Amide I Band): The carbonyl group (C=O) in urea derivatives is a strong absorber and typically appears in the "Amide I" band, usually around 1640-1670 cm⁻¹ uc.edutandfonline.com. This band is highly sensitive to the electronic environment and the extent of hydrogen bonding. Strong hydrogen bonding, where the carbonyl oxygen acts as an acceptor, can cause a significant shift to lower wavenumbers bibliotekanauki.plleibniz-fli.de.

C-N Stretching (Amide II/III Bands): The C-N stretching vibrations, often coupled with N-H bending, contribute to bands in the 1550-1640 cm⁻¹ range uc.edutandfonline.com. These vibrations provide further information about the urea backbone and its interactions.

C-H Stretching: The ethyl group substituent will exhibit C-H stretching vibrations characteristic of alkanes, typically found between 2850-3000 cm⁻¹ uc.edu.

The analysis of these bands, particularly their position, shape, and intensity, allows researchers to infer the presence and strength of intermolecular hydrogen bonds involving the N-H donors and the C=O acceptors, as well as intramolecular interactions.

Table 5.1.1: Characteristic FTIR Absorption Frequencies for Urea Derivatives

| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (primary) | 3350-3550 | Can be broad and shifted due to hydrogen bonding. |

| N-H Stretch (secondary) | 3300-3450 | Also affected by hydrogen bonding. |

| C=O Stretch (Urea) | 1640-1670 | Sensitive to hydrogen bonding; shifts to lower wavenumbers when H-bonded. |

| C-N Stretch | 1550-1640 | Often coupled with N-H bending (Amide II/III regions). |

| C-H Stretch (Alkyl) | 2850-3000 | Characteristic of the ethyl substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining molecular structure, identifying functional groups, and studying molecular dynamics and interactions in solution. For this compound, both ¹H and ¹³C NMR are crucial, and specialized NMR techniques can provide deeper insights.

The rotation around single bonds, particularly the C-N bonds within the urea moiety, can be conformationally restricted, especially in substituted ureas. Variable Temperature (VT) NMR spectroscopy is employed to study these dynamics copernicus.org. By monitoring NMR signals as a function of temperature, researchers can observe changes in peak coalescence or splitting that indicate the onset or cessation of rotation.

For urea derivatives, VT-NMR studies can reveal the energy barriers to rotation around the C(O)-N bonds nih.govacs.org. At low temperatures, restricted rotation can lead to distinct signals for different rotamers or conformers. As the temperature increases, if the rotational barrier is overcome, these signals may broaden and eventually coalesce into a single averaged signal. This technique allows for the quantification of conformational dynamics and the identification of preferred conformations in solution copernicus.orgnih.govbiorxiv.org. Studies on N,N'-diaryl ureas, for instance, have used VT-NMR to understand the rotation of aryl rings relative to the urea plane nih.gov.

NMR titration is a powerful method for studying binding equilibria and association constants between molecules. In the context of urea derivatives, this technique is frequently used to investigate their interactions with various species, such as anions, acids, or bases acs.orgfrontiersin.orgcore.ac.ukrsc.orgmdpi.commdpi.comsci-hub.se.

The principle involves monitoring changes in the chemical shifts of specific nuclei (typically protons) as a titrant is added to a solution of the urea derivative. Hydrogen bonding interactions, protonation events, or complex formation lead to shifts in the electronic environment around the observed nuclei, resulting in observable changes in their NMR signals. For example, the NH protons of urea derivatives are known to be sensitive to hydrogen bonding interactions with anions or other acidic species mdpi.com. A downfield shift of the NH proton signal typically indicates the formation of a hydrogen bond, as the proton becomes more deshielded.

NMR titrations can also reveal the stoichiometry of complex formation and provide data for calculating association constants (K) acs.orgrsc.org. However, it is important to note that in some cases, strong binding or fast exchange processes can lead to significant signal broadening, which may hinder precise determination of binding constants acs.orgfrontiersin.org.

Table 5.2.2: Typical NMR Titration Observations for Urea Derivatives

| Observation | Implication | Relevant Techniques/Probes | Cited Examples |

| Chemical Shift Changes | Interaction with titrant (e.g., H-bonding, protonation, complexation). | ¹H NMR (NH, CH, etc.) | acs.orgfrontiersin.orgcore.ac.ukrsc.orgmdpi.commdpi.comsci-hub.senih.gov |

| Signal Broadening | Intermediate exchange rates on the NMR timescale, or strong binding. | ¹H NMR | acs.orgfrontiersin.org |

| Appearance/Disappearance of Peaks | Deprotonation/Protonation, or formation of new species. | ¹H NMR | acs.orgrsc.org |

| Integration Changes | Monitoring the relative amounts of different species in equilibrium. | ¹H NMR | acs.orgrsc.org |

| NOE Changes | Can indicate proximity changes due to binding or conformational shifts. | 2D NMR (NOESY) | biorxiv.orgfigshare.com (general NMR dynamics context) |

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid arizona.educam.ac.uk. For this compound, obtaining single crystals would allow for X-ray diffraction analysis to reveal:

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles within the molecule.

Conformation: The specific spatial arrangement of atoms, including the orientation of the ethyl group and the amino group relative to the urea core.

Intermolecular Interactions: Crucially, X-ray diffraction can map out the hydrogen bonding network in the crystal lattice. Urea derivatives are well-known for forming extensive hydrogen bond networks, often in characteristic motifs such as tapes or sheets nih.govacs.orgiucr.orgnih.govnih.gov. The N-H groups act as donors, and the C=O oxygen atoms typically act as acceptors. These interactions play a significant role in crystal packing and solid-state properties. For example, studies on other phenylurea derivatives have shown dihedral angles between the phenyl ring and the urea plane, and detailed descriptions of N-H···O hydrogen bonding patterns iucr.orgnih.gov.

While specific X-ray diffraction data for this compound might not be readily available in the search results, studies on similar compounds provide a framework for expected findings. For instance, in 1-(2,4-dimethylphenyl)urea, the dihedral angle between the benzene (B151609) ring and the urea plane was reported as 86.6(1)°, and the molecule was involved in multiple N-H···O hydrogen bonds forming a two-dimensional network iucr.orgnih.gov.

Vi. Computational and Theoretical Investigations

Quantum Chemical Methodologies Applied to Urea (B33335) Derivatives

Quantum chemical methods offer a theoretical framework to model molecular systems from first principles. These methods range from approximations to highly accurate, albeit computationally intensive, approaches.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods approximate the exchange-correlation energy of a many-electron system as a functional of the electron density. For urea derivatives, DFT is widely employed for geometry optimization, conformational analysis, and the calculation of various electronic properties.

Commonly used DFT functionals for studying urea derivatives include the hybrid functional B3LYP (Becke, three-parameter, Lee-Yang-Parr) mdpi.comresearchgate.nettandfonline.comphyschemres.orgresearchgate.netsemanticscholar.orgdergipark.org.tr, which combines Hartree-Fock exchange with DFT exchange and correlation. Other functionals like PBE (Perdew-Burke-Ernzerhof) researchgate.net and SVWN (Slater-Vosko-Wilk-Nusair) researchgate.net are also utilized. For basis sets, a variety of atomic orbital expansions are used, with 6-31G(d,p) mdpi.comresearchgate.nettandfonline.comsemanticscholar.org and 6-311G(d,p) researchgate.netphyschemres.orgdergipark.org.tr being frequently reported for their ability to describe the electronic structure of these molecules.

DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic descriptors, providing a foundation for understanding chemical reactivity and intermolecular interactions.

Table 1: Common DFT Functionals and Basis Sets for Urea Derivative Studies

| DFT Functional | Basis Set | Typical Applications in Urea Derivatives | Representative Sources |

| B3LYP | 6-31G(d,p) | Geometry optimization, conformational analysis, electronic properties | mdpi.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.orgdergipark.org.tr |

| B3LYP | 6-311G(d,p) | Electronic structure, HOMO-LUMO analysis, MEP mapping | physchemres.orgdergipark.org.tr |

| PBE | 6-31G(d,p) | Geometry optimization, electronic properties | researchgate.net |

| SVWN | 6-31G(d,p) | Geometry optimization, electronic properties | researchgate.net |

| HF/6-31G++(d,p) | 6-31G++(d,p) | Electronic structure, vibrational analysis | researchgate.net |

Higher-Level Ab Initio Methods (e.g., MP2, CASSCF)

For cases requiring higher accuracy, particularly in describing electron correlation effects or complex electronic states, higher-level ab initio methods are employed.

MP2 (Møller-Plesset Perturbation Theory of Second Order) is often used to improve upon Hartree-Fock calculations by including electron correlation effects. It is valuable for studying hydrogen bonding, conformational preferences, and weak intermolecular interactions in urea derivatives nih.govscispace.comresearchgate.net.

CASSCF (Complete Active Space Self-Consistent Field) is a more sophisticated method used when electron correlation is significant, such as in the study of excited states or bond breaking/formation processes. It requires careful definition of an "active space" of electrons and orbitals crucial for describing the electronic behavior of interest google.com.

These methods, while computationally more demanding than DFT, can provide more accurate descriptions of specific molecular properties and are often used to validate or complement DFT findings.

Electronic Structure and Reactivity Descriptors

Analysis of electronic structure provides key descriptors that correlate with a molecule's chemical reactivity and physical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energetics)

The Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting molecular reactivity. The HOMO represents the highest energy level occupied by electrons, indicating the molecule's electron-donating ability, while the LUMO represents the lowest energy level with unoccupied electrons, indicating its electron-accepting capability. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor. A smaller gap generally implies higher reactivity and easier electron transfer, often correlating with properties like polarizability and conductivity physchemres.orgresearchgate.netdergipark.org.trscienceopen.commaterials.internationaljocpr.comajchem-a.comrsc.org.

Table 2: Example HOMO-LUMO Gaps for Urea and Related Derivatives

| Compound/Derivative | HOMO-LUMO Gap (eV) | Method/Basis Set (if specified) | Notes | Representative Sources |

| Urea | 3.89 | DFT | Gas phase value, often used as a reference. | jocpr.comajchem-a.com |

| Urea derivative (Control Compound 3, similar structure) | 5.910 | DFT | Higher gap compared to simple urea, suggesting potentially lower reactivity or different electronic stabilization. | rsc.org |

| Urea derivative (Compound 1) | 6.013 | DFT | Related to urea motif, showing influence of substituents on electronic structure. | rsc.org |

| Urea derivative (Compound 2) | 6.122 | DFT | Related to urea motif, showing influence of substituents on electronic structure. | rsc.org |

| Various substituted ureas | Generally lower | DFT | Substituents can decrease HOMO-LUMO gaps compared to unsubstituted urea, indicating increased reactivity. | jocpr.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are graphical representations of the electrostatic potential on the van der Waals surface of a molecule. MEP analysis helps visualize the distribution of electron density, highlighting regions that are electron-rich (negative MEP, typically red/yellow in maps) and electron-deficient (positive MEP, typically blue in maps). These regions correspond to potential sites for nucleophilic and electrophilic attack, respectively, and are critical for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, in urea derivatives dergipark.org.trmaterials.internationalresearchgate.netdntb.gov.uawuxiapptec.com. The most positive MEP values are often correlated with the acidity of hydrogen atoms wuxiapptec.com.

Electron Localization Functions (ELF)

The Electron Localization Function (ELF) is a quantum mechanical measure that quantifies the degree of electron localization in real space. It ranges from 0 (completely delocalized electrons) to 1 (perfectly localized electrons, such as in core shells or lone pairs). ELF maps can reveal detailed information about chemical bonding, including covalent bonds, ionic bonds, and lone pairs, providing a clear visualization of electron distribution within a molecule q-chem.comjussieu.frrsc.orgresearchgate.net. For urea derivatives, ELF analysis can help elucidate the nature of the N-H and C=O bonds, as well as the distribution of electron density around the nitrogen and oxygen atoms, contributing to a deeper understanding of their chemical behavior and stability.

Compound Name Table:

| Chemical Name |

| 1-Amino-3-ethylurea |

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is fundamental to understanding the physical and chemical properties of a compound, including its crystal packing, solubility, and reactivity. Various computational techniques are employed to elucidate these interactions.

Hirshfeld Surface Analysis and Non-Covalent Interactions (NCI)

Hirshfeld Surface Analysis provides a detailed visualization of the contributions of different types of intermolecular contacts to the crystal lattice. It maps the Hirshfeld surface, which represents the boundary of electron density, based on the distances to the nearest atoms inside and outside the surface. This method allows for the quantification of the proportion of different atom-atom contacts (e.g., H···H, C···H, N···H) in the crystal packing.

Non-Covalent Interaction (NCI) analysis , often visualized using the Reduced Density Gradient (RDG) method, is a powerful tool for identifying and characterizing various weak interactions, such as hydrogen bonds, van der Waals forces, and lone pair-lone pair repulsions. It maps these interactions based on the electron density and its gradient, revealing their spatial distribution and nature.

Findings for this compound: Specific research employing Hirshfeld surface analysis or NCI specifically on this compound was not identified in the reviewed literature.

Related Research: Studies on the related compound ethylurea (B42620) have utilized these techniques. For instance, research on ethylurea crystalline hydrates and ethylurea-water clusters researchid.coresearchgate.netresearchgate.net has employed Hirshfeld surface analysis and NCI to investigate intermolecular interactions. These studies have shown how different atom-atom contacts contribute to crystal packing and how interactions, such as hydrogen bonding, are distributed within molecular clusters. NCI analysis in these studies confirmed the presence of van der Waals interactions researchid.coresearchgate.net.

Atoms in Molecules (AIM) Theory for Bond Characterization

The Atoms in Molecules (AIM) theory , developed by Richard Bader, offers a rigorous quantum mechanical approach to analyze the electron density distribution within a molecule. This theory identifies critical points (such as bond critical points, BCPs) in the electron density, which serve as indicators of chemical bonds and intermolecular interactions. By examining the topological properties (e.g., electron density ρ(r) and the Laplacian of the electron density ∇²ρ(r)) at these critical points, AIM analysis provides quantitative descriptors of bond character, strength, and nature (e.g., covalent, hydrogen bonding, ionic).

Findings for this compound: Direct application of AIM theory for detailed bond characterization of this compound was not found in the available literature.

Related Research: AIM analysis has been extensively applied to ethylurea researchid.coresearchgate.netresearchgate.netresearchgate.net to study its intermolecular interactions, particularly hydrogen bonding. These investigations have characterized the nature of hydrogen bonds by analyzing the electron density at the BCPs. For example, studies have examined parameters like ρ(r) and ∇²ρ(r) to correlate with the strength and type of hydrogen bonds present in ethylurea systems.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions. It plots the RDG against the electron density, creating a visual map where different interaction types appear as distinct features. Low-density, low-gradient regions typically correspond to weak van der Waals forces, while regions with intermediate density and low gradient often indicate the presence of hydrogen bonds. This technique is complementary to Hirshfeld analysis and AIM theory in understanding molecular interactions.

Findings for this compound: Specific RDG analysis studies focused solely on this compound were not identified.

Related Research: RDG analysis has been employed in studies involving ethylurea researchid.coresearchgate.netresearchgate.net. For example, research on ethylurea clusters showed that an increase in the number of water molecules correlated with an expansion of the RDG regions associated with hydrogen bonds, providing insights into the solvation effects on these interactions.

Localized Orbital Locator (LOL) Investigations

The Localized Orbital Locator (LOL) is a computational descriptor used to identify regions within a molecule where electron density is localized. It helps in distinguishing areas of high electron concentration, such as lone pairs on heteroatoms or regions involved in bonding. LOL analysis contributes to understanding the electronic structure and the distribution of electron density, which can influence molecular interactions and reactivity.

Findings for this compound: Literature searches did not reveal specific LOL investigations conducted on this compound.

Related Research: LOL analysis has been reported in conjunction with other topological methods in studies involving ethylurea researchid.coresearchgate.netresearchgate.net, contributing to a comprehensive understanding of its electronic structure and bonding characteristics.

Quantitative Characterization of Hydrogen Bonding Energetics

Quantifying the energy of hydrogen bonds is crucial for understanding the stability of molecular assemblies, crystal structures, and solution behavior. This quantification can be achieved through various computational approaches, including Density Functional Theory (DFT) calculations, AIM analysis, or by establishing empirical correlations between spectroscopic or structural parameters and bond energies. These methods provide numerical values that represent the strength of the hydrogen bond.

Findings for this compound: Direct quantitative characterization of hydrogen bonding energetics specifically for this compound was not found in the reviewed literature.

Related Research: Studies on ethylurea have reported quantitative data for hydrogen bond energies. For instance, research investigating ethylurea crystalline hydrates and water clusters reported hydrogen bond energies in the range of 1.1295–14.4327 kcal/mol researchid.coresearchgate.net. General research researchgate.netrsc.orgnih.gov outlines various methodologies for estimating hydrogen bond energies using spectroscopic, structural, QTAIM, and NBO-based descriptors.

Data Table 1: Hydrogen Bonding Energetics (Based on Related Studies)

| Interaction Type | Reported Energy Range (kcal/mol) | Source (Related Compound) |

| Hydrogen Bonds (General) | 1.1295 – 14.4327 | Ethylurea researchid.coresearchgate.net |

Prediction and Validation of Tautomeric and Isomeric Stabilities

Tautomerism refers to the reversible interconversion between isomers that differ in the position of a proton and a double bond, often involving a shift of a hydrogen atom. Isomerism broadly describes compounds with the same molecular formula but different structural arrangements. Predicting and validating the relative stabilities of different tautomers and isomers is essential for understanding a molecule's behavior, including its reactivity, spectroscopic properties, and biological activity. Density Functional Theory (DFT) is a widely used computational method for calculating relative energies and predicting the most stable forms.

Findings for this compound: No specific studies predicting or validating the tautomeric or isomeric stabilities of this compound were identified in the literature search.

Related Research: Computational studies using DFT have been applied to investigate tautomerism and stability in related compounds. For example, research on Cyanuric acid jocpr.com utilized DFT to predict tautomeric equilibria and identify the most stable tautomers, analyzing their relative energies and equilibrium constants in different phases. Studies on other heterocyclic urea derivatives mdpi.comnih.govresearchgate.net have also employed DFT and NMR spectroscopy to explore tautomeric forms and their relative stabilities. General methodologies for tautomer enumeration and stability prediction are also documented nih.gov.

Data Table 2: Tautomeric/Isomeric Stability (Illustrative - No Specific Data for this compound)

| Tautomer/Isomer | Predicted Stability Order | Computational Method | Source (Related Compound) |

| N/A | N/A | N/A | No specific data found for this compound. |

Molecular Dynamics (MD) Simulations for Structural and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to investigate the time-dependent behavior of molecular systems at an atomic level. These simulations allow researchers to observe the movements of atoms and molecules over time, providing insights into structural fluctuations, conformational changes, and dynamic properties such as diffusion and relaxation wikipedia.orgnih.gov. By solving Newton's equations of motion, MD simulations generate trajectories that capture the evolution of a system under specific conditions, often utilizing molecular mechanical force fields to describe interatomic interactions wikipedia.org.

Due to the absence of specific research data for This compound in the context of MD simulations for structural and dynamic behavior, it is not possible to generate a data table detailing simulation parameters or specific research findings for this compound.

Vii. Research Applications and Broader Context in Chemical Science

Role as a Synthetic Intermediate and Versatile Building Block in Organic Synthesis

1-Amino-3-ethylurea serves as a valuable intermediate and building block in organic synthesis, particularly in the construction of more complex molecules. Its functional groups, the primary amine and the urea (B33335) moiety, offer multiple sites for chemical modification and reaction. While direct synthesis pathways for this compound itself are not extensively detailed in the provided search results, related urea derivatives highlight the general synthetic utility of this class of compounds. For instance, the synthesis of cabergoline, a dopamine (B1211576) receptor agonist, has been reported to utilize a related compound, 1-[3-(Dimethylamino)propyl]-3-ethylurea, as a starting material smolecule.com. This suggests that this compound could similarly be employed in the synthesis of pharmaceuticals or agrochemicals, where the urea linkage and the terminal amino group can be functionalized to create diverse molecular architectures.

The presence of the primary amine group makes this compound a potential precursor for heterocycle synthesis, a common strategy in drug discovery and materials science. Reactions involving amines, such as condensation or cyclization with dicarbonyl compounds or their equivalents, can lead to the formation of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and functional materials.

Influence on Bioconjugation Chemistry as a Reaction Product or Impurity

In bioconjugation chemistry, this compound is primarily recognized as the urea derivative (EDU) formed from the widely used carbodiimide (B86325) coupling agent, 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) acs.orgnih.govresearchgate.nettandfonline.comsigmaaldrich.comresearchgate.netacs.org. EDC is a key reagent for forming amide bonds between carboxylic acids and amines, commonly employed in peptide synthesis, protein modification, and the conjugation of biomolecules acs.orgnih.govacs.org. During these reactions, EDC is converted into its corresponding urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), which is water-soluble and typically removed during purification tandfonline.com.

The presence of EDU as a byproduct can influence spectropolarimetric measurements, particularly in circular dichroism (CD) spectroscopy, when studying secondary structural changes in proteins or peptides acs.orgnih.gov. EDU exhibits an absorption profile at low wavelengths (190–220 nm) that can obscure underlying CD data, potentially leading to misinterpretations of structural changes, such as the loss of α-helical character acs.orgnih.gov. Researchers have noted that while EDU can cause data obfuscation, its effect can be anticipated and corrected for by adjusting calculations to avoid the impacted wavelengths, especially when its concentration is known acs.orgnih.gov. This highlights the importance of understanding and accounting for the presence of such byproducts in sensitive analytical techniques used in bioconjugation studies.

General Applications in Materials Science Precursors

The structural features of this compound, particularly its hydrogen-bonding capabilities and the presence of reactive amine and urea functionalities, suggest potential as a precursor in materials science. While direct applications of this compound in materials science are not extensively detailed in the provided search results, related urea derivatives offer insights into its potential. For example, urea derivatives can be incorporated into polymers to modify their properties, such as thermal stability, mechanical strength, and hydrophilicity researchgate.net. The amine group on this compound could serve as a reactive site for polymerization or cross-linking reactions, leading to the formation of functional polymers or networks.

Furthermore, the ability of urea groups to engage in hydrogen bonding is crucial for the self-assembly of molecules into ordered structures, which is a fundamental aspect of designing advanced materials frontiersin.orgrsc.orgresearchgate.net. Compounds containing urea motifs have been explored for their role in supramolecular assemblies, which can find applications in areas like drug delivery, sensors, and advanced coatings. The potential for this compound to act as a monomer or cross-linker in polymer synthesis, or as a component in self-assembling systems, warrants further investigation in materials science.

Contribution to the Understanding of Organocatalytic Processes

Urea derivatives are a significant class of organocatalysts, known for their ability to activate substrates through hydrogen bonding researchgate.net. While specific studies detailing this compound as a direct organocatalyst are not prominently featured in the provided search results, its structural similarity to known urea-based organocatalysts suggests potential in this field. Many organocatalysts utilize the urea moiety to stabilize transition states or activate reaction partners by acting as hydrogen bond donors. For instance, amino-functionalized thioureas are recognized organocatalysts, with some exhibiting significant catalytic activity in asymmetric transformations researchgate.net.

The primary amine group on this compound could be further functionalized to create more complex chiral urea derivatives, which are often employed in asymmetric organocatalysis. Understanding the catalytic mechanisms of related urea compounds can provide a framework for exploring the potential of this compound or its derivatives in promoting specific chemical reactions with high efficiency and selectivity.

Involvement in Supramolecular Assemblies and Recognition

The urea functional group is well-known for its strong hydrogen bonding capabilities, acting as both a hydrogen bond donor and acceptor. This property makes urea derivatives excellent candidates for forming supramolecular assemblies and engaging in molecular recognition frontiersin.orgrsc.orgresearchgate.net. This compound, with its urea backbone and terminal amino group, can participate in various non-covalent interactions, including hydrogen bonding, which are fundamental to the formation of ordered molecular structures.

The self-assembly of peptides and other molecules into higher-order structures is a key area in supramolecular chemistry, with applications ranging from biomaterials to nanotechnology frontiersin.orgrsc.org. Urea-containing molecules can act as building blocks for these assemblies, directing the formation of specific architectures through programmed hydrogen bonding. While direct studies on this compound's self-assembly are limited in the provided results, its structural characteristics align with those of molecules known to form supramolecular structures. The presence of the terminal amine group also offers a site for further modification, potentially allowing for the fine-tuning of self-assembly behavior and recognition properties.

Viii. Future Directions and Emerging Research Avenues for 1 Amino 3 Ethylurea

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 1-Amino-3-ethylurea and its analogs will likely be driven by the principles of green chemistry, moving away from hazardous reagents toward more environmentally benign processes. nih.gov Traditional urea (B33335) synthesis often involves toxic intermediates like phosgene (B1210022) or isocyanates. nih.gov Future research could focus on developing safer and more sustainable alternatives.

Key research avenues include:

Carbon Dioxide (CO₂) Valorization: A significant area of development is the use of carbon dioxide as a C1 building block. nih.govresearchgate.net Research could explore the direct synthesis of this compound from CO₂, ethylamine (B1201723), and a hydrazine (B178648) equivalent. This approach aligns with carbon capture and utilization (CCU) strategies, contributing to a low-carbon economy. rsc.orgureaknowhow.com

Electrocatalytic Synthesis: An emerging frontier is the electrocatalytic coupling of nitrogen sources (like nitrates from wastewater) and CO₂ to form the urea backbone under ambient conditions. springernature.com Adapting this methodology could provide a highly sustainable, one-step route to this compound, powered by renewable electricity. springernature.com

Catalytic Approaches: The development of novel catalysts is crucial for green urea synthesis. nih.gov Research into materials like permanently polarized hydroxyapatite (B223615) has shown promise for activating CO₂ and ammonia (B1221849) under mild conditions. nih.govresearchgate.net Future studies could design specific catalysts tailored for the substrates required for this compound, enhancing reaction efficiency and selectivity.

| Synthetic Pathway | Key Reagents | Potential Advantages | Research Challenges |

|---|---|---|---|

| Traditional Isocyanate Route | Ethyl Isocyanate, Hydrazine | Established methodology, potentially high yield | Use of toxic and hazardous isocyanates |

| CO₂ Valorization | CO₂, Ethylamine, Hydrazine source | Sustainable, utilizes waste CO₂, avoids toxic reagents | Requires efficient catalysts, potentially high energy input |

| Electrocatalysis | Nitrate, CO₂, Water | Environmentally friendly, ambient conditions, uses renewable energy | Catalyst design for specific C-N coupling, selectivity control |

Advanced Elucidation of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for predicting its behavior and designing applications. The presence of the terminal primary amino group, the ethyl substituent, and the urea backbone creates a unique electronic and steric profile that warrants detailed investigation.

Future research should focus on:

Systematic Substituent Effects: A systematic study could be undertaken where the ethyl and amino groups are modified to probe their influence on the reactivity of the urea moiety. For instance, replacing the ethyl group with other alkyl or aryl groups could modulate the molecule's electronic properties and steric hindrance, which can be correlated with reaction rates or equilibrium constants, similar to Hammett analysis for benzene (B151609) derivatives. libretexts.org

Kinetic and Mechanistic Studies: Detailed kinetic studies of reactions involving this compound, such as hydrolysis or reactions with electrophiles, would provide insight into the reaction mechanisms. This involves identifying intermediates and transition states, which is crucial for controlling reaction outcomes.

Influence of Functional Groups: The primary amino group offers a reactive site for nucleophilic attack, while the urea moiety contains both hydrogen bond donors and acceptors. Understanding the interplay between these functional groups is key. For example, intramolecular hydrogen bonding could influence the conformation and reactivity of the molecule.

Exploration of Novel Tautomeric Forms and Their Interconversion Dynamics

Tautomers are structural isomers that readily interconvert, and their existence can significantly impact a molecule's chemical and biological properties. wikipedia.orglibretexts.org For this compound, the primary focus would be on amide-imidic acid tautomerism, where a proton migrates from a nitrogen atom to the carbonyl oxygen.

Emerging research in this area would involve:

Spectroscopic and Crystallographic Identification: Advanced spectroscopic techniques (e.g., low-temperature NMR) and high-resolution X-ray crystallography could be used to identify and characterize the different tautomeric forms of this compound in various states (solid, liquid, solution). tsijournals.com

Computational Prediction: Quantum chemical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net This provides a theoretical framework for understanding the tautomeric equilibrium.

Dynamics of Interconversion: Time-resolved spectroscopic methods could be employed to study the kinetics of tautomerization. youtube.com Understanding the dynamics of this equilibrium is crucial, as different tautomers may exhibit distinct reactivity, and controlling the equilibrium could be a tool for directing chemical reactions. youtube.com

Integration of Multiscale Computational Approaches for Complex Systems

Computational chemistry offers powerful tools for predicting molecular properties and reaction mechanisms, complementing experimental work. nih.gov For this compound, a multiscale modeling approach could provide a comprehensive understanding of its behavior from the molecular to the macroscopic level.

Future computational studies could include:

Quantum Mechanics (QM): High-level QM calculations, such as Density Functional Theory (DFT), can be used to accurately model the electronic structure, conformational preferences, rotational barriers, and reaction pathways of isolated this compound molecules. acs.org

Molecular Dynamics (MD): MD simulations can be used to study the behavior of this compound in solution or in complex environments. nih.gov This approach can reveal information about solvation, intermolecular interactions (like hydrogen bonding with water or other molecules), and conformational dynamics over time. mpg.deacs.org

Hybrid QM/MM Methods: For studying the interaction of this compound with large systems, such as enzymes or material surfaces, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. This allows for a high-accuracy quantum mechanical treatment of the reactive center while the larger environment is modeled with more computationally efficient classical mechanics.

| Computational Method | Research Application | Predicted Properties |

|---|---|---|

| Quantum Mechanics (DFT) | Reaction mechanism analysis, Tautomer stability | Transition state energies, Relative tautomer energies, Rotational barriers |

| Molecular Dynamics (MD) | Solvation behavior, Interaction with biomolecules | Hydrogen bonding patterns, Solvation free energy, Conformational ensembles |

| Hybrid QM/MM | Enzyme inhibition studies, Surface interactions | Binding affinities, Catalytic mechanisms at interfaces |

Potential for Functional Derivatization in Specialized Chemical Research Fields

The bifunctional nature of this compound, possessing both a reactive primary amine and a urea core, makes it an attractive scaffold for functional derivatization. By chemically modifying the amino group, a diverse library of new molecules with tailored properties could be generated for various applications.

Potential areas for exploration include:

Medicinal Chemistry: The urea motif is a common feature in many therapeutic agents due to its ability to form stable hydrogen bonds with biological targets. nih.gov The amino group of this compound could be used as a handle to attach pharmacophores, creating novel compounds for drug discovery programs.

Materials Science: Derivatization of the amino group could be used to incorporate this compound into polymers or onto surfaces. This could lead to new materials with specific properties, such as enhanced binding capabilities or altered surface energies.

Analytical Chemistry: The amino group can be tagged with chromophores or fluorophores. mdpi.comresearchgate.net This derivatization strategy is commonly used in analytical methods like HPLC or LC-MS to enhance the detection and quantification of amino compounds. mdpi.comresearchgate.net Developing a derivatization protocol for this compound could enable its use as a building block in more complex analytical reagents. nih.gov

常见问题

Q. What are the standard synthetic pathways for 1-amino-3-ethylurea, and how can researchers validate their purity and yield?

Methodological Answer:

- Synthetic routes : Common methods include the reaction of ethyl isocyanate with hydrazine derivatives or urea alkylation under controlled pH. Variations in solvent (e.g., DMF vs. ethanol) and temperature (25–80°C) significantly impact yield .

- Validation : Use HPLC (C18 column, UV detection at 220 nm) for purity analysis. Quantify yield via gravimetric analysis after recrystallization. Cross-validate with H NMR (DMSO-d6, δ 1.1–1.3 ppm for ethyl groups) and IR spectroscopy (N-H stretch ~3300 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stability?

Methodological Answer:

- Primary techniques :

- NMR : C NMR identifies carbonyl (C=O, ~160 ppm) and ethyl carbons (~14 ppm).

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H] at m/z 117.1.

- Thermal stability : TGA (heating rate 10°C/min) shows decomposition onset at ~180°C.

- Best practices : Calibrate instruments using certified reference standards (e.g., NIST-traceable compounds) and report signal-to-noise ratios .

Q. How should researchers design in vitro assays to assess the compound’s biological activity?

Methodological Answer:

- Cell-based assays : Use HEK-293 or HepG2 cells for cytotoxicity screening (MTT assay, 24–48 hr exposure).

- Dose-response : Test concentrations from 1 µM to 1 mM, with triplicate wells and vehicle controls.

- Data normalization : Express results as % viability relative to untreated cells. Include EC calculations via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

Methodological Answer:

- DOE approach : Apply a factorial design (e.g., 2 matrix) to test variables:

- Factors : Temperature (40–60°C), solvent polarity (ethanol vs. acetonitrile), catalyst (e.g., DBU vs. TEA).

- Response metrics : Yield, purity, and byproduct formation (e.g., ethyl carbamate detected via GC-MS).

- Resolution : Use ANOVA to identify significant factors. Optimize for >90% yield and <5% impurities .

Q. What strategies resolve contradictions in reported solubility data for this compound across studies?

Methodological Answer:

- Systematic review : Compile solubility values from ≥5 independent studies. Categorize by solvent (water, DMSO, ethanol) and temperature (20–37°C).

- Error analysis : Check for inconsistencies in measurement methods (e.g., shake-flask vs. HPLC saturation). Replicate experiments using standardized protocols (USP guidelines).

- Statistical reconciliation : Apply Bland-Altman plots to assess inter-study variability .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT calculations : Use Gaussian16 with B3LYP/6-31G(d) basis set to model:

- Electrophilicity : Fukui indices for nucleophilic attack sites.

- Transition states : Identify energy barriers for urea bond cleavage.

- Validation : Compare predicted reaction pathways with experimental kinetic data (e.g., Arrhenius plots from stopped-flow spectroscopy) .

Q. What advanced analytical methods are required to study degradation pathways of this compound in environmental matrices?

Methodological Answer:

- LC-MS/MS : Employ a Q-TOF system to identify degradation products (e.g., ethylenediamine or CO adducts).

- Isotopic labeling : Use N-labeled urea to trace nitrogen migration during photolysis (simulated sunlight, λ > 290 nm).

- Environmental simulation : Conduct OECD 308/309 tests to model hydrolysis and microbial degradation in soil/water systems .

Data Presentation and Reproducibility

Q. What criteria ensure raw data from this compound experiments meet journal standards?

Methodological Answer:

Q. How should researchers address conflicting results in kinetic studies of urea derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。